molecular formula C6H10N2O4 B107297 CYCLO(-SER-SER) CAS No. 15996-17-5

CYCLO(-SER-SER)

Cat. No.: B107297
CAS No.: 15996-17-5
M. Wt: 174.15 g/mol
InChI Key: SUWGHSHLNOADHI-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CYCLO(-SER-SER) is a chemical compound belonging to the class of piperazine-2,5-diones. This compound is characterized by the presence of two hydroxymethyl groups attached to the piperazine ring. Piperazine-2,5-diones are known for their diverse biological activities, including anticancer, antibiotic, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CYCLO(-SER-SER) can be achieved through various synthetic routes. One common method involves the reaction of an appropriate diamine with a diacid chloride under controlled conditions. The reaction typically proceeds via the formation of an intermediate, which is then cyclized to form the piperazine-2,5-dione core. The hydroxymethyl groups can be introduced through subsequent functionalization reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: CYCLO(-SER-SER) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

CYCLO(-SER-SER) has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of CYCLO(-SER-SER) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, CYCLO(-SER-SER) is unique due to the presence of two hydroxymethyl groups, which can significantly influence its chemical reactivity and biological activity. The hydroxymethyl groups provide additional sites for functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

(3S,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWGHSHLNOADHI-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1C(=O)N[C@H](C(=O)N1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426303
Record name (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23409-30-5
Record name (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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